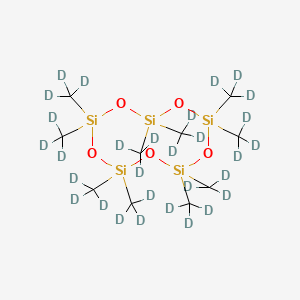

Decamethylcyclopentasiloxane-d30

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H30O5Si5 |

|---|---|

Molecular Weight |

400.95 g/mol |

IUPAC Name |

2,2,4,4,6,6,8,8,10,10-decakis(trideuteriomethyl)-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |

InChI |

InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3 |

InChI Key |

XMSXQFUHVRWGNA-VIDXRFFRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for Decamethylcyclopentasiloxane D30

Fundamental Synthetic Pathways for Decamethylcyclopentasiloxane (B1670010)

The commercial production of decamethylcyclopentasiloxane (D5) serves as the foundational process, which is then adapted for the synthesis of its deuterated counterpart. wikipedia.org The primary route involves the hydrolysis and subsequent equilibration of dichlorodimethylsilane (B41323) precursors. wikipedia.orggac.eduuni-wuppertal.de

Hydrolysis and Equilibration of Dichlorodimethylsilane Precursors

The synthesis commences with the hydrolysis of dichlorodimethylsilane ((CH₃)₂SiCl₂). wikipedia.orgsigmaaldrich.com This reaction, where the dichlorosilane (B8785471) is treated with water, leads to the formation of a mixture of linear and cyclic dimethylsiloxanes. wikipedia.orguni-wuppertal.de The initial hydrolysis products are short-chain linear polydimethylsiloxanes with hydroxyl (-OH) end groups. uni-wuppertal.de

The reaction can be represented as follows:

n(CH₃)₂SiCl₂ + nH₂O → [-(CH₃)₂SiO-]n + 2nHCl

This initial mixture is then subjected to an equilibration process. In the presence of a strong base, such as potassium hydroxide (B78521) (KOH), the siloxane bonds in both the linear polymers and cyclic species are continuously broken and reformed. wikipedia.org This dynamic equilibrium allows for the conversion of the mixture into the more volatile cyclic siloxanes, including D5. wikipedia.org The process can be driven towards the desired cyclic product by removing the more volatile components through distillation. wikipedia.org

| Precursor | Reagents | Products |

| Dichlorodimethylsilane | Water, Potassium Hydroxide (catalyst) | Decamethylcyclopentasiloxane, other cyclic siloxanes, linear polydimethylsiloxanes |

Polymerization and Ring Formation Mechanisms

The formation of the stable five-membered ring of decamethylcyclopentasiloxane is a result of intramolecular condensation of the linear siloxane intermediates or through ring-opening polymerization of smaller cyclic siloxanes followed by rearrangement. wikipedia.orgias.ac.in The mechanism involves the nucleophilic attack of a terminal hydroxyl group on a silicon atom within the same chain, leading to the cyclization and elimination of a water molecule.

The ring-chain equilibrium is a critical aspect of this process. The distribution of linear and various cyclic siloxanes (D3, D4, D5, etc.) is influenced by factors such as catalyst concentration, temperature, and reaction time. ias.ac.ingoogle.com By carefully controlling these parameters, the yield of the desired D5 can be maximized. For instance, it has been shown that using acid-activated bentonite (B74815) clay as a catalyst can lead to high yields of linear polymers, which can then be equilibrated to form cyclic species. ias.ac.in

Isotopic Labeling Techniques for Deuterated Siloxanes

The synthesis of decamethylcyclopentasiloxane-d30 requires the introduction of deuterium (B1214612) atoms in place of the hydrogen atoms on the methyl groups. This is achieved through specialized isotopic labeling techniques.

Specific Methods for this compound Preparation

The preparation of this compound necessitates the use of a deuterated precursor. The most direct approach involves starting with a deuterated version of dichlorodimethylsilane, specifically dichlorodi(trideuteriomethyl)silane ((CD₃)₂SiCl₂). The subsequent hydrolysis and equilibration of this deuterated precursor, following the same fundamental pathways described for the non-deuterated compound, will yield this compound. nih.gov

Alternative strategies for synthesizing deuterated silanes in general involve the reduction of halosilanes using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). Another method involves the catalytic isotopic exchange between Si-H bonds and a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). rsc.org Visible-light-mediated deuteration of silanes using D₂O has emerged as a greener and more economical method. rsc.org

| Deuteration Method | Deuterium Source | Catalyst/Reagent |

| Hydrolysis of Deuterated Precursor | (CD₃)₂SiCl₂ | Water |

| Reduction of Halosilanes | LiAlD₄ or NaBD₄ | - |

| Catalytic Isotopic Exchange | D₂ or D₂O | Noble metal catalysts or photoredox catalysts |

Assessment of Deuterium Incorporation Efficiency and Purity

Ensuring high isotopic purity is paramount for the application of this compound as an internal standard. The efficiency of deuterium incorporation is a critical parameter that is carefully assessed.

The level of deuterium incorporation is typically determined using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect any residual protons, allowing for a quantitative assessment of the deuterium incorporation. rsc.orgvt.edu

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized compound, confirming the presence of 30 deuterium atoms. nih.gov

The purity of the final product is also crucial and is often evaluated using gas chromatography (GC) coupled with a mass spectrometer (GC-MS) to separate and identify any non-deuterated or partially deuterated species, as well as other cyclic siloxane impurities.

Advancements in Deuterated Siloxane Synthesis

Electrospraying Techniques in Silane (B1218182) Reactions

A novel approach for the synthesis of cyclosiloxanes involves the use of electrospraying, a technique that facilitates reactions by creating a high electric field. chemicalbook.com In this method, the reactants are introduced into the reaction chamber as fine, charged droplets. For the synthesis of cyclosiloxanes, dichlorodimethylsilane (or its deuterated analogue for D5-d30) and water are used as the primary reactants. chemicalbook.com

The apparatus typically consists of two opposing electrospray emitters (ESNs) immersed in a solvent. chemicalbook.com One ESN is fed with the silane precursor, while the other is fed with water. chemicalbook.com By applying a high voltage, the liquids are electrostatically sprayed into the solvent, where they react. chemicalbook.com This technique offers a controlled environment for the hydrolysis of dichlorodimethylsilane, which leads to the formation of various cyclic siloxanes. chemicalbook.com

Research on the non-deuterated analogue shows that this method produces a mixture of cyclic siloxanes, including hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), and decamethylcyclopentasiloxane (D5). chemicalbook.com The yield of each cyclic species can be quantified by gas chromatography analysis of the reaction mixture. chemicalbook.com For the synthesis of D5-d30, the starting precursor would be dichlorodimethylsilane-d6.

Table 1: Example of Cyclosiloxane Synthesis via Electrospraying This table is based on the synthesis of non-deuterated cyclosiloxanes and illustrates the expected product distribution.

| Parameter | Value |

| Silane Precursor | Dichlorodimethylsilane |

| Second Reactant | Water |

| Solvent | Cyclopentyl methyl ether |

| Applied Voltage | +4.0 kV to ESN 1, -4.0 kV to ESN 2 |

| D3 Yield | 51.3% |

| D4 Yield | 29.2% |

| D5 Yield | 8.0% |

| Data derived from research on electrospray synthesis of cyclosiloxanes. chemicalbook.com |

Solvent Selection and Reaction Condition Optimization

The selection of solvent and the optimization of reaction conditions are critical for controlling the synthesis of this compound. The hydrolysis of the dichlorodimethylsilane-d6 precursor produces hydrochloric acid (HCl) as a byproduct. uni-wuppertal.de The management of this acidic byproduct is a key consideration in the process.

The choice of solvent significantly impacts the reaction environment. A basic solvent can neutralize the HCl generated during hydrolysis, preventing the reaction medium from becoming acidic, which can slow down the reaction or favor different pathways. researchgate.net Alternatively, the process can be conducted under neutral conditions using solvents like dichloromethane (B109758) (DCM), followed by purification steps to neutralize the product mixture. mdpi.comresearchgate.net Studies have shown that varying the ratio of the silane precursor to the solvent affects the properties, such as viscosity, of the resulting siloxane polymer. mdpi.comresearchgate.net For instance, different ratios of dichlorodimethylsilane to dichloromethane have been used to target specific product viscosities. researchgate.net

Furthermore, the hydrolysis and condensation process initially yields a mixture of short-chain linear and various cyclic polydimethylsiloxanes. uni-wuppertal.de To increase the yield of the desired D5-d30, the reaction mixture can be subjected to an equilibration process. This is typically achieved by heating the mixture in the presence of a strong base catalyst, such as potassium hydroxide (KOH). wikipedia.org This catalytic step promotes the cleavage and re-formation of siloxane bonds, driving the equilibrium towards the more thermodynamically stable and volatile cyclic species, which can then be isolated by distillation. wikipedia.org

Table 2: Impact of Precursor-to-Solvent Ratio on Product Properties This table is based on the synthesis of non-deuterated polydimethylsiloxane (B3030410) (PDMS) from dichlorodimethylsilane (DCMS) and illustrates the principle of condition optimization.

| Precursor:Solvent Ratio (DCMS:DCM) | Resulting PDMS Viscosity (Pa·s) | Resulting PDMS Density (g/mL) |

| 1:1 | 2.06 (Medium) | 0.96 |

| 1:4 | 3.59 (High) | 0.99 |

| Data derived from studies on the synthesis of PDMS from DCMS. mdpi.comresearchgate.net |

Advanced Analytical Methodologies for Decamethylcyclopentasiloxane D30 in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and for a compound like Decamethylcyclopentasiloxane-d30, both gas and liquid chromatography techniques are employed. The choice of technique often depends on the matrix, the required sensitivity, and the other compounds of interest in the sample.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a highly effective technique for the separation of volatile and semi-volatile compounds such as cyclic volatile methylsiloxanes (cVMS). The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of organic compounds, including siloxanes. researchgate.netepa.gov In GC-FID, the effluent from the GC column is mixed with hydrogen and air and then burned. This process produces ions, and the resulting current is measured, which is proportional to the mass of the carbon atoms in the analyte.

While GC-FID is a common technique for analyzing cVMS like D5 in various products such as silicone emulsions and personal care products nih.govscientificspectator.comnih.gov, its application to D5-d30 requires careful consideration. Since FID responds to carbon atoms, both D5 and D5-d30 will produce a signal. However, as they are isotopologues with very similar physicochemical properties, they are likely to have nearly identical retention times on standard GC columns. Therefore, when D5-d30 is used as an internal standard for the analysis of D5, complete chromatographic separation is generally not achievable. In such cases, the combined peak area of D5 and D5-d30 would be measured. This approach is viable if the concentration of the internal standard is known and the response factors of the native and deuterated compounds are equivalent. Method validation for the analysis of cVMS in silicone elastomers and fluids often involves an extraction step with a suitable solvent like acetone, followed by direct injection into the GC-FID system. eurofinsus.comcopernicus.org

Key GC-FID Parameters for Siloxane Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Injector Temperature | 250 - 300 °C |

| Column | HP-5MS or similar |

| Oven Temperature Program | Initial 80°C, ramped to 250-300°C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

Gas chromatography coupled with an atomic emission detector (GC-AED) offers a highly selective method for the analysis of organosilicon compounds like this compound. The AED atomizes the compounds eluting from the GC column in a high-energy plasma and measures the intensity of the light emitted at element-specific wavelengths. researchgate.net This allows for the specific detection of silicon-containing compounds, even in complex matrices where co-eluting interferences might be present. eurofinsus.com

For the analysis of siloxanes in matrices such as biogas, GC-AED provides a distinct advantage over less selective detectors. scientificspectator.comeurofinsus.com By monitoring the silicon emission line, a chromatogram showing only the silicon-containing compounds can be generated, which simplifies quantification and reduces the likelihood of false positives. eurofinsus.com While specific studies on D5-d30 using GC-AED are not prevalent in the literature, the principle of detection would be identical to that of D5. The silicon atoms in both molecules would produce the same atomic emission, making this a powerful tool for quantifying total D5 (native and deuterated) or for the specific detection of silicon-containing compounds in a sample.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

While GC is the more common technique for volatile siloxanes, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) presents a viable alternative, particularly for less volatile siloxanes or when analyzing complex matrices that are not amenable to GC introduction. UHPLC utilizes smaller particle size columns (sub-2 µm), which allows for higher resolution separations and faster analysis times compared to traditional HPLC. chromatographyonline.com

For siloxanes, reversed-phase UHPLC methods can be developed. The separation of D5 has been demonstrated on C18 columns with a mobile phase consisting of acetonitrile (B52724) and water. sigmaaldrich.com When coupled with a mass spectrometer, UHPLC-MS can provide both separation and selective detection. For D5-d30, the mass spectrometer would be set to monitor the specific mass-to-charge ratio (m/z) of the deuterated compound, allowing for its clear identification and quantification even if it co-elutes with the non-deuterated D5. The use of deuterated internal standards is a common practice in UHPLC-MS to correct for matrix effects and variations in instrument response. nih.govresearchgate.net

Mass Spectrometric (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a high degree of selectivity and sensitivity, making it ideal for the analysis of trace levels of compounds like this compound.

Quadrupole Mass Spectrometry (GC-MS/MS, LC-MS/MS) for Quantification

Quadrupole mass spectrometers are widely used for the quantitative analysis of a broad range of compounds. In the context of D5-d30 analysis, both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer exceptional selectivity and sensitivity.

GC-MS/MS: In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and chemical interferences, leading to very low limits of detection. For D5-d30, a precursor ion would be generated in the ion source (typically through electron ionization), and a characteristic fragment ion would be monitored. The use of a deuterated internal standard like D5-d30 is ideal for GC-MS/MS analysis as it will have a different precursor ion mass than the native D5, allowing for their simultaneous and independent quantification. nih.govresearchgate.net Studies have reported the use of GC-MS for the analysis of D5 in various matrices, including air, water, and sludge. nih.govnih.govmountainscholar.org A study on the dissociation of D5 using a quadrupole mass spectrometer provides insight into its fragmentation patterns, which is fundamental for developing MS/MS methods.

LC-MS/MS: Similar to GC-MS/MS, LC-MS/MS provides highly selective and sensitive quantification. This technique is particularly advantageous for analyzing samples in complex biological or environmental matrices. nih.govnih.gov The analyte is first separated by UHPLC and then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The use of tandem mass spectrometry allows for the specific detection of D5-d30, even in the presence of high concentrations of the native compound or other matrix components. The development of LC-MS/MS methods for siloxanes has been explored, and the principles are directly applicable to the analysis of D5-d30 as an internal standard. nih.govresearchgate.netdiva-portal.org

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of siloxanes. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Siloxanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. elsevierpure.com It is based on the magnetic properties of atomic nuclei. For siloxanes, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. elsevierpure.comnih.gov

¹H NMR: Provides information about the hydrogen atoms in the molecule. For D5-d30, the absence of proton signals and the presence of deuterium (B1214612) would be a key characteristic. For other siloxanes, ¹H NMR can reveal the types of organic groups attached to the silicon atoms. researchgate.net

¹³C NMR: Gives insight into the carbon framework of the organic substituents on the siloxane backbone.

²⁹Si NMR: This is a particularly powerful tool for studying the silicon-oxygen backbone of siloxanes. nih.govnih.gov The chemical shift of the silicon atoms provides information about their local chemical environment, such as the number of oxygen atoms attached (e.g., D units in cyclic siloxanes, T units in cross-linked structures). nih.govresearchgate.net For D5-d30, the ²⁹Si NMR spectrum would be expected to show a single resonance characteristic of the "D" (difunctional) siloxane unit in a cyclic pentamer, with potential coupling to the deuterium atoms of the methyl groups. High-resolution ²⁹Si NMR can even distinguish between siloxane units from different manufacturers or in different chemical environments. nih.gov

Infrared (IR) Spectroscopy in Siloxane Research

Infrared (IR) spectroscopy serves as a critical tool for the structural elucidation of organosilicon compounds, including deuterated siloxanes like this compound. The fundamental principle of IR spectroscopy lies in the absorption of infrared radiation by molecules, which induces vibrations of their atomic bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule, providing a unique spectral fingerprint.

In the context of siloxane research, IR spectroscopy is instrumental in identifying the characteristic Si-O-Si backbone. Siloxanes exhibit one or more intense absorption bands in the 1130-1000 cm⁻¹ region. gelest.com For shorter or cyclic siloxanes, a single, sharp Si-O-Si band is typically observed, while longer or more complex branched chains result in a broader, more intricate absorption pattern with multiple overlapping bands. gelest.com A band associated with Si-O rocking can also be observed at 455 cm⁻¹. gelest.com

Research on deuterated silanes has demonstrated the utility of IR spectroscopy in assigning vibrational modes and calculating force constants. aip.orgaip.orgcapes.gov.br For instance, studies on SiD₄, SiHD₃, and SiH₂D₂ have successfully identified and assigned the various Si-D and Si-H stretching and bending vibrations. aip.orgaip.org These studies provide a foundational understanding for interpreting the IR spectra of more complex deuterated siloxanes. The spectrum of trideuterosilane, a symmetric top molecule, reveals three totally symmetric vibrations and three doubly-degenerate modes, all of which are infrared active. aip.org

The following table summarizes key IR absorption bands relevant to siloxane analysis:

| Functional Group | Absorption Range (cm⁻¹) | Notes |

| Si-O-Si (cyclic) | 1080-1000 | Strong, sharp band. gelest.com |

| Si-O-Si (linear) | 1130-1000 | Broad, complex bands for longer chains. gelest.com |

| Si-C | 840-790 | |

| -CH₃ (on Si) | 1270-1255 | |

| Si-OH (isolated) | 3750 | Sharp band. researchgate.net |

This table is generated based on data from the text.

Sample Preparation and Collection Protocols for Trace Analysis

The accurate quantification of trace levels of this compound in various research matrices necessitates meticulous sample preparation and collection protocols to minimize contamination and analyte loss. The volatility of siloxanes presents unique challenges that are addressed by specialized techniques. accesswater.org

Thermal desorption (TD) coupled with gas chromatography-mass spectrometry (TD-GC-MS) is a highly sensitive method for the analysis of volatile siloxanes, including deuterated analogs used as internal standards. researchgate.netnih.gov This technique involves trapping the volatile compounds from a gas stream onto a sorbent tube, followed by heating the tube to release the analytes into the GC-MS system.

The process typically involves the following steps:

Sorbent Tube Preparation: Sorbent tubes are conditioned at high temperatures (e.g., 350°C for a minimum of 4 hours) to remove any residual contaminants. nih.gov

Sample Collection: A known volume of the gas sample is drawn through the sorbent tube, where the volatile siloxanes are adsorbed onto the sorbent material.

Thermal Desorption: The sorbent tube is placed in a thermal desorber unit and heated (e.g., to 300°C), while an inert gas flows through it to carry the desorbed analytes into a cold trap. youtube.com

Cryofocusing: The cold trap concentrates the analytes, which are then rapidly heated and injected into the GC-MS for separation and detection. youtube.com

The use of an internal standard, such as a ¹³C-labeled or deuterated siloxane, is crucial for accurate quantification, as it helps to correct for variations in sample collection and analysis. nih.gov For instance, in the analysis of octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5) in end-exhaled air, the addition of ¹³C-labeled internal standards significantly reduced the coefficient of variation. nih.gov

The following table outlines typical parameters for thermal desorption of volatile siloxanes:

| Parameter | Value |

| Sorbent Tube Conditioning Temperature | 350 °C nih.gov |

| Sorbent Tube Conditioning Time | ≥ 4 hours nih.gov |

| Desorption Temperature | 300 °C youtube.com |

| Desorption Time | 10 minutes youtube.com |

This table is generated based on data from the text.

Solvent extraction is a common technique for isolating siloxanes from solid and liquid environmental matrices such as soil, dust, and water. google.comresearchgate.net The choice of solvent is critical and depends on the polarity of the target analytes and the nature of the matrix. A mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v) has been effectively used for the extraction of siloxanes. researchgate.net

A general procedure for solvent extraction involves:

Sample Weighing: A defined quantity of the sample is weighed into an extraction vessel.

Solvent Addition: A precise volume of the extraction solvent is added to the sample.

Extraction: The mixture is agitated (e.g., vortexed) to ensure thorough mixing and facilitate the transfer of the siloxanes from the sample matrix into the solvent. researchgate.net

Separation: The solvent phase containing the extracted siloxanes is separated from the sample matrix. Since siloxane solvents are often immiscible with aqueous samples, the mixture can be allowed to separate into layers. google.com

Analysis: The extract is then analyzed, typically by GC-MS.

To minimize contamination, which is a significant challenge in siloxane analysis, a field blank should be included for every sample. nih.gov Pressurized solvent extraction (PSE) is a more advanced technique that utilizes elevated temperatures and pressures to enhance extraction efficiency. researchgate.net

The following table summarizes solvents and techniques used in the extraction of siloxanes:

| Extraction Technique | Solvent(s) | Matrix |

| Solvent Extraction | Hexane and Ethyl Acetate (1:1, v/v) researchgate.net | General |

| Pressurized Solvent Extraction (PSE) | Not specified | General researchgate.net |

| Liquid-Liquid Extraction | Not specified | Water researchgate.net |

| Solid Phase Extraction | n-hexane (elution) nih.gov | Air nih.gov |

This table is generated based on data from the text.

Several methods are employed for collecting biogas and air samples for siloxane analysis, each with its own advantages and limitations. eurofinsus.comscientificspectator.comlotusinstruments.com The choice of method often depends on factors such as the expected concentration of siloxanes, the sampling environment, and the desired analytical sensitivity.

Common collection techniques include:

Sorbent Tubes: Drawing the gas sample through a tube packed with a solid sorbent is a widely used method. eurofinsus.comscientificspectator.com This technique concentrates the siloxanes, allowing for higher sensitivity. Sorbent traps are generally more stable for sample storage than Tedlar bags. ohiolumex.com

Impingers: This method involves bubbling the gas sample through a series of solvent-filled impingers, typically chilled in an ice bath. eurofinsus.comscientificspectator.com The siloxanes dissolve in the solvent, which is then collected for analysis. Methanol is a commonly used solvent for this purpose. eurofinsus.comepa.gov

Tedlar Bags and Canisters: Whole air samples can be collected in Tedlar bags or evacuated Summa™ canisters. eurofinsus.comscientificspectator.com This method is relatively simple and quick, but the stability of siloxanes in Tedlar bags can be a concern, with a recommended analysis window of 72 hours. ohiolumex.comalsglobal.com

Direct, online measurement systems that connect the gas source via a heated transfer line to the analytical instrument are also utilized to avoid potential analyte loss associated with other collection methods. lotusinstruments.com

The following table compares different biogas and air sampling techniques for siloxane analysis:

| Sampling Technique | Principle | Advantages | Disadvantages |

| Sorbent Tubes | Adsorption onto a solid medium. eurofinsus.comscientificspectator.com | Good sample stability, high sensitivity. ohiolumex.com | Potential for breakthrough. |

| Impingers | Dissolution in a solvent. eurofinsus.comscientificspectator.com | Effective for trapping. | Solvent handling and potential for analyte loss. |

| Tedlar Bags/Canisters | Collection of a whole air sample. eurofinsus.comscientificspectator.com | Simple and fast collection. eurofinsus.com | Limited sample stability in bags. ohiolumex.comalsglobal.com |

This table is generated based on data from the text.

Environmental Fate, Transport, and Transformation of Decamethylcyclopentasiloxane and Implications for D5 D30 Tracer Studies

Atmospheric Behavior and Degradation Pathways

The atmosphere is a primary reservoir for D5 due to its high volatility. oup.comsu.se Approximately 90% of the D5 used in personal care products evaporates and enters the atmosphere. oup.comoup.com

Reaction with Hydroxyl Radicals (OH) and Atmospheric Half-lives

The principal degradation pathway for D5 in the atmosphere is its reaction with hydroxyl (OH) radicals. su.senih.govucpress.eduresearchgate.net This reaction is a key determinant of its atmospheric lifetime. The reaction rate constant for D5 with OH radicals has been reported by various studies, with values around (1.55 ± 0.17) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. ucpress.edu More recent studies have suggested slightly higher rate constants. ucpress.edu

The atmospheric half-life of D5 is estimated to be between 4 and 10 days, depending on the concentration of OH radicals, which varies with location and time of day. su.senih.govresearchgate.net For example, an atmospheric half-life of approximately 10.4 days has been estimated. service.gov.uk Another study calculated a half-life of 6.9 days based on a 12-hour average OH radical concentration of 1.5 x 10⁶ molecules cm⁻³. oup.com These relatively short half-lives limit significant atmospheric accumulation. researchgate.net

Table 1: Atmospheric Reaction and Half-life of D5

| Parameter | Value | Reference |

|---|---|---|

| Reaction Rate Constant with OH | (1.55 ± 0.17) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | ucpress.edu |

| Estimated Atmospheric Half-life | ~10.4 days | service.gov.uk |

| Calculated Half-life (at specific OH concentration) | 6.9 days | oup.com |

| General Half-life Range | 4 - 10 days | nih.govresearchgate.net |

Formation of Secondary Organosiloxane Aerosols (SOSiA)

The atmospheric oxidation of D5 by OH radicals can lead to the formation of secondary organosiloxane aerosols (SOSiA). copernicus.orgcopernicus.orgrsc.org This process involves the transformation of gaseous D5 into particulate matter. The yield of SOSiA from D5 oxidation is a complex process that can be influenced by factors such as OH exposure and the presence of other atmospheric components. copernicus.orgrsc.org

Research has shown that under high OH exposure conditions, the mass yield of SOSiA can be significant, in some cases exceeding 100%, which suggests the incorporation of other atmospheric species into the aerosol. researchgate.netpsu.edu The chemical composition of SOSiA includes a variety of high-molecular-weight oxidation products. rsc.org The formation of these aerosols is an important consideration in understanding the ultimate fate of D5 in the atmosphere.

Long-Range Atmospheric Transport Potential

Despite its relatively short atmospheric half-life, D5 has the potential for long-range atmospheric transport. su.seresearchgate.netnih.gov This is because its half-life can exceed the two-day screening criterion for persistent organic pollutants (POPs) under the Stockholm Convention. researchgate.netservice.gov.uk

Models have estimated the characteristic travel distance (CTD) of D5 to be around 3400-3430 km. oup.com While this is less than the CTD of designated POPs, it is sufficient for D5 to be transported to remote regions like the Arctic. oup.com Monitoring studies have confirmed the presence of D5 in the air of remote locations, including the Arctic, providing real-world evidence of its long-range transport. oup.comresearchgate.net This transport occurs primarily through the atmosphere, with subsequent deposition to surface media being a less significant process. oup.comresearchgate.netcopernicus.orgnih.govnoaa.govresearchgate.net

Aquatic and Sediment Compartment Dynamics

While the atmosphere is the primary initial sink for D5, it can also enter aquatic systems through wastewater treatment plant effluents. su.se Its behavior in water and sediment is governed by processes such as hydrolysis and biodegradation.

Hydrolysis Kinetics and pH-Dependent Degradation

D5 undergoes hydrolysis in water, a process that is significantly influenced by pH and temperature. su.senih.gov The rate of hydrolysis is slowest at a neutral pH and increases in both acidic and alkaline conditions. su.sedoria.fi

For instance, at 25°C, the hydrolysis half-life of D5 is 71 days at pH 7 and decreases to 9 days at pH 8. service.gov.uk Temperature also plays a crucial role, with lower temperatures leading to slower hydrolysis rates. At 12°C and pH 7 (representative of freshwater), the estimated half-life is around 315 days, while at 9°C and pH 8 (more akin to marine environments), it is about 64 days. su.seservice.gov.uk The primary degradation product of D5 hydrolysis is believed to be dimethylsilanediol (B41321). su.se

Table 2: pH-Dependent Hydrolysis Half-life of D5

| pH | Temperature (°C) | Half-life (days) | Environment | Reference |

|---|---|---|---|---|

| 7 | 25 | 71 | - | service.gov.uk |

| 8 | 25 | 9 | - | service.gov.uk |

| 7 | 12 | ~315 | Freshwater | su.seservice.gov.uk |

| 8 | 9 | ~64 | Marine | su.seservice.gov.uk |

Biodegradation Potential and Rates in Water and Sediment

Laboratory studies have indicated that D5 is not readily biodegradable in aquatic systems. su.seservice.gov.uk This lack of significant biodegradation, combined with its slow hydrolysis at near-neutral pH, means that D5 meets the criteria for being persistent (P) and very persistent (vP) in water. su.se

In sediments, D5 exhibits high persistence. su.se Estimated degradation half-lives in aerobic sediments range from over 1200 to 3100 days. su.se This persistence is due in part to the strong sorption of D5 to organic matter in sediment, which reduces its availability for degradation processes like hydrolysis. researchgate.net The degradation rate in soil is also influenced by moisture content, with lower water content potentially leading to faster hydrolysis due to interactions with mineral surfaces. researchgate.net

Adsorption and Desorption Processes in Sediments

Decamethylcyclopentasiloxane (B1670010) (D5) demonstrates a notable affinity for partitioning to the organic carbon fraction within sediments. This process is critical in determining the compound's environmental distribution and persistence. The organic carbon-water (B12546825) partition coefficient (Koc), a key parameter for assessing this behavior, has a measured logarithmic value of 5.17 for D5. oup.com This value is significantly lower than what would be predicted by quantitative structure-activity relationships (QSARs) for nonpolar organic chemicals, which estimate a log Koc of 7.57. oup.com This discrepancy highlights the unique partitioning behavior of D5.

The adsorption of D5 to sediments is a primary mechanism for its removal from the water column, alongside volatilization. service.gov.uk Studies have shown that for a sediment with 2% organic carbon, the maximum sorption capacity for D5 is approximately 50 mg/g dry weight. oup.com This suggests that at a certain concentration in the organic carbon, phase separation may occur, leading to the presence of neat D5. oup.com

Desorption processes, while less studied, are equally important for understanding the long-term fate of D5 in aquatic environments. The rate of desorption can influence the bioavailability of D5 to benthic organisms and its potential for re-entry into the water column. Research on other hydrophobic chemicals has indicated that desorption rate constants are relatively related to water solubility. nih.gov Given D5's low water solubility, it is expected to exhibit slow desorption from sediments.

The strong adsorption of D5 to sediments has significant implications for D5-d30 tracer studies. The similar physicochemical properties of D5 and D5-d30 mean that the deuterated form will also strongly adsorb to sediment organic matter. This necessitates careful consideration in the design and interpretation of tracer experiments, as the portion of D5-d30 sequestered in the sediment may not be readily available for transport and transformation studies in the aqueous phase.

Volatilization from Aqueous Systems and its Influence on Environmental Fate Studies

Volatilization is a dominant process governing the fate of Decamethylcyclopentasiloxane (D5) in aqueous systems. service.gov.uk Due to its high vapor pressure and Henry's Law constant, D5 readily partitions from water to the atmosphere. canada.ca It is estimated that approximately 90% of the D5 used in personal care products evaporates and is subsequently dispersed and degraded in the atmosphere. oup.comoup.com

This high volatility significantly impacts the residence time of D5 in water bodies. service.gov.uk In environmental fate studies, the rapid loss of D5 through volatilization can make it challenging to accurately assess other processes like biodegradation and hydrolysis. service.gov.uk For instance, standard laboratory tests for biodegradation can be difficult to interpret due to the rapid disappearance of the compound from the test system via volatilization. service.gov.uk

The use of Decamethylcyclopentasiloxane-d30 (D5-d30) as a tracer in environmental fate studies must account for this pronounced tendency to volatilize. Since the isotopic labeling in D5-d30 does not significantly alter its volatility compared to the parent compound, it will exhibit a similar rate of loss from aqueous systems to the atmosphere. This means that in open systems, a significant fraction of the introduced D5-d30 tracer may be lost, which could be misinterpreted as degradation or other removal processes if not properly quantified. Therefore, studies utilizing D5-d30 as a tracer in aqueous environments require carefully controlled experimental setups, such as closed systems or methods to accurately measure volatilization rates, to ensure that the data accurately reflects the processes being investigated.

Occurrence and Quantification in Wastewater Treatment Plants (WWTPs) and Effluents

Decamethylcyclopentasiloxane (D5) is frequently detected in wastewater treatment plants (WWTPs) due to its widespread use in personal care products. canada.ca Influent concentrations can vary, with studies reporting average mass loadings of D5 into two plants at 155.3 and 225.3 g·d-1 respectively. mountainscholar.org During wastewater treatment, D5, being hydrophobic, has a strong tendency to adsorb to sludge. mountainscholar.orgresearchgate.net This partitioning to sludge is a major removal pathway from the aqueous phase within the WWTP.

Despite this removal to sludge, D5 is still found in WWTP effluents, indicating that treatment processes are not completely effective at eliminating the compound. researchgate.net Effluent concentrations of approximately 400 ng/L have been reported. researchgate.net The release of D5-containing effluents contributes to its presence in receiving surface waters. canada.canih.gov For instance, D5 has been detected in UK rivers at concentrations between 30 to 60 ng/L. researchgate.net

The presence and behavior of D5 in WWTPs have direct implications for the use of D5-d30 as a tracer. When D5-d30 is introduced into a WWTP system for study purposes, it will undergo the same partitioning processes as its non-deuterated counterpart. A significant portion of the D5-d30 tracer will likely associate with the sludge, and the remainder will be discharged with the effluent. Quantification of D5-d30 in both sludge and effluent is therefore crucial for obtaining an accurate mass balance and understanding its fate and transport through the treatment process.

The following table presents a summary of D5 concentrations found in various WWTP-related matrices.

| Matrix | Concentration | Reference |

| WWTP Influent (mass loading) | 155.3 and 225.3 g·d-1 | mountainscholar.org |

| WWTP Effluent | ~400 ng/L | researchgate.net |

| Activated Sludge | Up to 17.11 µg/g dried-sludge | researchgate.net |

| Receiving Rivers | 30-60 ng/L | researchgate.net |

Soil Interactions and Transformation

The interaction of Decamethylcyclopentasiloxane (D5) with soil is a critical aspect of its environmental fate, particularly considering the application of biosolids from wastewater treatment plants to agricultural lands. nih.govnih.gov

In soil environments, D5 can undergo degradation, primarily through abiotic processes such as hydrolysis and volatilization. researchgate.net The degradation of D5 in soil has been observed in both laboratory and field studies. researchgate.net One study found that Polydimethylsiloxane (B3030410) (PDMS), a related silicone polymer, degraded by 50% in 4.5 to 9.6 weeks in field plots, with degradation rates of 0.26 to 0.44 g PDMS/m² per day. researchgate.net The degradation capacity of the soil can be exceeded at high concentrations. researchgate.net While D5 is not readily biodegradable in aquatic systems, its degradation in soil appears to be more significant. service.gov.ukresearchgate.net The ultimate degradation product of cyclic volatile methylsiloxanes (cVMS) like D5 in soil is dimethylsilanediol (DMSD). dss.go.th

The primary degradation pathway for D5 in soil is initiated by ring-opening hydrolysis. dss.go.th This is a multistep process that begins with the cleavage of the cyclic siloxane bond to form linear oligomeric siloxane diols. dss.go.th For D5, this initial ring-opening step is the rate-limiting step in its degradation, meaning that the formation of these linear intermediates is slower than their subsequent breakdown. dss.go.th This is in contrast to the smaller cyclic siloxane, D4, where the ring-opening is faster than the degradation of its intermediates, leading to their temporary accumulation. dss.go.th

These oligomeric diol intermediates are unstable in soil and further hydrolyze to the monomer dimethylsilanediol (DMSD). service.gov.ukdss.go.th The rate of this hydrolysis is dependent on factors such as humidity, occurring within hours to a week. dss.go.th The final hydrolysis product, DMSD, can then dissipate from the soil through volatilization or biodegradation. dss.go.th If the soil becomes saturated with water, some of the intermediates may revert back to the parent cVMS, which can then evaporate. dss.go.th

The following table outlines the key steps in the hydrolysis of D5 in soil:

| Step | Process | Products | Rate-Limiting for D5? |

| 1 | Ring-opening hydrolysis | Linear oligomeric siloxane diols | Yes |

| 2 | Further hydrolysis | Dimethylsilanediol (DMSD) | No |

Sorption to soil organic matter is a key process influencing the fate and transport of D5 in terrestrial environments. oup.com D5 readily binds to organic carbon in soil, which affects its mobility and bioavailability. researchgate.net Evidence suggests that the sorption of organic compounds like D5 to soils can be described by a "dual-mode sorption" model, which includes both absorption into amorphous organic matter and adsorption to carbonaceous materials like black carbon and kerogen. nih.gov This adsorption to carbonaceous components is often nonlinear and can dominate the total sorption at low aqueous concentrations. nih.gov

The organic carbon-normalized soil-water partition coefficient (Koc) for D5 has a logarithmic value of 5.17. oup.com For a typical soil with 2% organic carbon, the maximum sorption capacity for D5 is estimated to be around 50 mg/g dry weight. oup.com The presence of organic matter, particularly from the application of biosolids, can increase the sorption of contaminants. usda.gov However, studies have also shown that hydrous oxides of iron and manganese, which can be present in biosolids, play a significant role in contaminant retention, sometimes more so than the organic matter itself. usda.gov

The strong sorption of D5 to soil organic matter has important implications for its environmental behavior. It can reduce the amount of D5 available for leaching, volatilization, and degradation. This is a critical consideration for D5-d30 tracer studies in soil, as the tracer will also be subject to these strong sorption processes, potentially sequestering it within the soil matrix and influencing the interpretation of its transport and transformation.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| D5 | Decamethylcyclopentasiloxane |

| D5-d30 | This compound |

| D4 | Octamethylcyclotetrasiloxane (B44751) |

| D6 | Dodecamethylcyclohexasiloxane (B120686) |

| DMSD | Dimethylsilanediol |

| PDMS | Polydimethylsiloxane |

| cVMS | Cyclic volatile methylsiloxanes |

| TCP | Trichloropyridinol |

| PCBs | Polychlorinated biphenyls |

Biotransformation Mechanisms and Pathways of Decamethylcyclopentasiloxane (and implications for D5-d30 tracer studies)

The study of Decamethylcyclopentasiloxane (D5) biotransformation is crucial for understanding its environmental fate and the implications for tracer studies using its deuterated analogue, this compound (D5-d30). The biotransformation process involves metabolic changes to the D5 molecule within an organism, which can alter its properties and lead to its elimination.

Metabolic Transformation Processes in Organisms

The metabolic transformation of D5 in organisms primarily occurs through oxidation and hydrolysis. In mammals, such as Fischer 344 rats, D5 undergoes biotransformation following exposure. researchgate.net The initial step is believed to be an oxidation reaction, likely catalyzed by cytochrome P450 enzymes, which introduces a hydroxyl group to the molecule. researchgate.net This creates a hydroxylated derivative. researchgate.net

Following this initial oxidation, the molecule can undergo further hydrolysis of the silicon-oxygen (Si-O) bonds. This process breaks down the cyclic structure and leads to the formation of various linear and smaller siloxane metabolites. nih.gov In rats, a number of metabolites have been identified in urine, indicating that demethylation at the silicon-methyl bonds and cleavage of the siloxane ring are key transformation pathways. nih.govdoi.org

Identified urinary metabolites in rats include dimethylsilanediol (Me2Si(OH)2), methylsilanetriol (B1219558) (MeSi(OH)3), and various other hydroxylated and shorter-chain siloxanes. nih.govdoi.org The presence of these metabolites confirms that D5 is not metabolically inert and undergoes significant chemical changes within the body. nih.gov

The proposed metabolic pathway for D5 involves initial hydroxylation followed by rearrangement and further hydrolysis, ultimately leading to the formation of short-chain linear siloxanes that can be excreted in the urine. researchgate.net This same general pathway has been proposed for other cyclic siloxanes as well. researchgate.net

Comparative Biotransformation in Different Organisms

The biotransformation of D5 has been studied in various organisms, revealing both similarities and differences in metabolic pathways and efficiencies.

In mammals, specifically rats, D5 is readily metabolized. researchgate.net Following oral or intravenous administration, a significant portion of the compound is biotransformed into various hydroxylated and demethylated metabolites that are primarily excreted in the urine. nih.gov The liver is a key organ in this process, with studies suggesting that D5 can induce hepatic microsomal enzymes in a manner similar to phenobarbital. researchgate.net

In aquatic organisms like fish, biotransformation of D5 also occurs. researchgate.net Studies in rainbow trout have shown that after oral administration, a substantial percentage of the administered D5 is metabolized. researchgate.net Metabolites have been detected in various tissues, including the bile, digestive tract, liver, and gonads. researchgate.net Notably, in bile, the vast majority of the detected radioactivity was attributed to metabolites rather than the parent D5 compound. researchgate.net This indicates that fish possess effective mechanisms for metabolizing D5. However, the rate and extent of biotransformation can differ from mammals.

While specific comparative studies on D5-d30 are less common, the metabolic pathways are expected to be similar to those of non-deuterated D5. The primary difference would lie in the kinetic isotope effect, where the heavier deuterium (B1214612) atoms in D5-d30 might slightly slow down the rate of reactions involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds. This potential difference is a critical consideration in tracer studies, as it could influence the interpretation of results related to environmental fate and transport.

Elimination Kinetics and Bioavailability Considerations

The elimination kinetics and bioavailability of D5 are influenced by the route of exposure and the organism's metabolic capacity.

Bioavailability:

Dermal Exposure: Bioavailability through the skin is very low. nih.gov The majority of dermally applied D5 evaporates from the skin surface. tandfonline.com It is estimated that over 99% of the D5 that enters the skin diffuses back to the surface and evaporates. tandfonline.com

Oral Exposure: Oral absorption is higher than dermal or inhalation routes. In rats, approximately 9% of an oral dose was absorbed.

Inhalation Exposure: Following inhalation, a significant portion of D5 is rapidly exhaled unchanged. researchgate.netnih.gov

Elimination Kinetics: Once absorbed, D5 is distributed to various tissues, with a tendency to accumulate in adipose tissue due to its lipophilic nature. However, it is also readily eliminated from the body. The major routes of elimination are exhalation of the unchanged parent compound and excretion of metabolites in the urine and feces. nih.gov

In rats, exhalation is a primary clearance pathway for the parent D5 molecule. researchgate.netnih.gov Metabolites, as discussed previously, are primarily excreted via the urine. nih.gov The elimination from adipose tissue is slower compared to other tissues. The rapid clearance through exhalation and metabolism suggests a low potential for bioaccumulation in mammals. researchgate.netnih.gov

In fish, while uptake can be significant, the extensive biotransformation contributes to elimination. researchgate.net The presence of high concentrations of metabolites in the bile of rainbow trout points to biliary excretion as a significant elimination pathway for D5 metabolites in this species. researchgate.net

The use of D5-d30 as a tracer relies on the assumption that its kinetic and bioavailability properties are very similar to those of D5. However, the potential for isotopic effects to alter biotransformation and elimination rates must be considered when interpreting data from such studies.

Table of Research Findings on D5 Biotransformation

| Organism | Route of Exposure | Key Findings | Primary Metabolites Identified | Reference |

|---|---|---|---|---|

| Fischer 344 Rats | Oral, Intravenous | Extensive biotransformation; metabolites excreted in urine. researchgate.netnih.gov | Dimethylsilanediol, Methylsilanetriol, various hydroxylated siloxanes. nih.govdoi.org | researchgate.netnih.govdoi.org |

| Rainbow Trout | Oral | Significant metabolism; high concentration of metabolites in bile. researchgate.net | Not specified in detail, but constitute 99% of radioactivity in bile. researchgate.net | researchgate.net |

Applications of Decamethylcyclopentasiloxane D30 in Scientific Research

Tracer Studies for Environmental Transport and Fate

The environmental behavior of D5, a high-production-volume chemical used in numerous consumer products, is a subject of significant scientific scrutiny. umich.edu D5-d30 is an invaluable tracer for elucidating the transport and fate of D5 in the environment. Isotopic tracers like D5-d30 enable researchers to follow the movement of a substance through different environmental compartments without altering the system's natural dynamics. researchgate.netnih.gov

The use of isotopically labeled compounds is a powerful technique for tracking chemicals in complex environmental matrices. umich.edu By introducing a known quantity of D5-d30 into a controlled or natural system, scientists can monitor its distribution across air, water, soil, and sediment. This approach helps in understanding key environmental processes such as volatilization, adsorption to sediment and soil, and long-range atmospheric transport. umich.edu

For instance, studies on the environmental fate of D5 have shown that it is subject to removal from water primarily through volatilization and adsorption onto sediments. nih.gov The use of a deuterated tracer would allow for the precise measurement of these partitioning behaviors, distinguishing the experimentally introduced D5 from the background levels already present in the environment.

Table 1: Environmental Fate Parameters of Decamethylcyclopentasiloxane (B1670010) (D5)

| Environmental Compartment | Key Process | Half-life/Degradation |

| Water | Hydrolysis | 315 days at 12°C and pH 7 nih.gov |

| Water | Hydrolysis | 64 days at 9°C and pH 8 nih.gov |

| Sediment (aerobic) | Degradation | >1200-3100 days nih.gov |

| Atmosphere | Photolysis | Not significant nih.gov |

Isotopic tracers are instrumental in determining the bioaccumulation potential and biodegradation pathways of substances like D5. researchgate.net Concerns over the persistence and bioaccumulation of D5 have led to numerous studies, and D5-d30 is a key component of this research. nih.govyoutube.com By using a deuterated form, researchers can accurately measure uptake and elimination rates in organisms without interference from D5 already present in the environment. nih.gov

Studies have shown that while D5 is lipophilic, it does not tend to biomagnify in food webs due to metabolic processes in organisms like fish and mammals. youtube.comumich.edu The use of isotopically labeled D5, such as ¹⁴C-D5 or D5-d30, allows for the differentiation between the parent compound and its metabolites, providing clear evidence of biotransformation. For example, research has identified several hydroxylated and ring-opened metabolites of D5 in rats, which could be definitively traced using a labeled precursor.

Table 2: Research Findings on D5 Bioaccumulation

| Organism | Study Type | Finding | Reference |

| Rainbow Trout | Laboratory Bioaccumulation | Bioconcentration factor (BCF) measured with ¹⁴C-labeled D5. | nih.gov |

| Fathead Minnow | Laboratory Bioconcentration | Bioconcentration study using ¹⁴C-labeled D5. | nih.gov |

| Rats | In vivo Toxicokinetics | Metabolism to linear and cyclic silanols. | |

| Various | Review | D5 is subject to biotransformation in fish and mammals. | youtube.com |

Analytical Standard Development and Calibration

The accurate quantification of D5 in various environmental and biological samples is crucial for risk assessment and regulatory monitoring. umich.edu D5-d30 plays a pivotal role as an internal standard in analytical methods developed for this purpose.

In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS), an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. D5-d30 is an ideal internal standard for D5 analysis because it has nearly identical chemical and physical properties to the native compound, but its higher mass allows it to be distinguished by a mass spectrometer.

The use of an isotopically labeled internal standard like D5-d30 significantly improves the precision and accuracy of quantification. For example, in a method developed for analyzing D4 and D5 in exhaled air, the addition of a ¹³C-labeled internal standard reduced the coefficient of variation from over 30% to under 13%. europa.eu Similar improvements in analytical performance are achieved when using D5-d30 for the analysis of D5 in other matrices such as water, sediment, and biota.

The development of robust and reliable analytical methods is essential for environmental monitoring. The use of D5-d30 is integral to the validation of these methods, ensuring their accuracy, precision, linearity, and sensitivity. By spiking samples with a known amount of D5-d30, analytical laboratories can perform quality control checks to ensure the consistency and reliability of their data over time.

Regulatory bodies and research institutions rely on such validated methods to generate the data needed for environmental risk assessments of D5. umich.edunih.gov The availability of high-purity D5-d30 as a certified reference material is therefore fundamental to the global effort to understand the environmental behavior of this widely used siloxane.

Mechanistic Studies in Chemical Reactions

The use of isotopically labeled compounds, particularly deuterated molecules, is a well-established technique for elucidating the mechanisms of chemical reactions. This is primarily achieved by studying the kinetic isotope effect (KIE), where the replacement of an atom with its heavier isotope can lead to a change in the reaction rate. researchgate.netyoutube.com This effect can provide insights into bond-breaking steps in the rate-determining stage of a reaction.

While the principles of using deuterated compounds to study reaction mechanisms are widely applied in organic chemistry and biochemistry, specific examples of Decamethylcyclopentasiloxane-d30 being used for this purpose are not extensively documented in the reviewed scientific literature. Theoretical applications could include studying the mechanisms of D5 degradation in the environment, such as its hydrolysis or atmospheric oxidation, or investigating the enzymatic pathways involved in its metabolism. However, published research focusing specifically on D5-d30 as a mechanistic tracer for chemical reactions appears to be limited.

Elucidating Degradation Mechanisms and Reaction Kinetics

The study of how substances like D5 break down in the environment is essential for assessing their environmental fate and potential impact. nih.gov D5-d30 plays a pivotal role in these investigations, not by being the primary subject of degradation itself, but by acting as a superior internal standard for analytical measurements. resolvemass.ca

In environmental monitoring and degradation studies, accurately quantifying the concentration of D5 over time is fundamental to determining its degradation rate. researchgate.netfrontiersin.org However, the process of extracting and analyzing D5 from complex environmental samples like water, soil, or air can lead to losses of the target analyte, resulting in inaccurate measurements. To counteract this, a known amount of D5-d30 is added to the sample at the beginning of the analytical procedure. itrcweb.org

Since D5-d30 is chemically almost identical to D5, it behaves similarly during extraction, cleanup, and analysis. Any loss experienced by the native D5 will be mirrored by a proportional loss of the D5-d30 standard. chromforum.org By using techniques like gas chromatography-mass spectrometry (GC-MS), which can differentiate between the deuterated and non-deuterated forms based on their mass difference, scientists can calculate the recovery of the internal standard and correct the measured concentration of D5. nih.govfilab.fr This isotope dilution method significantly improves the accuracy and precision of the quantification, which is crucial for building reliable kinetic models of D5 degradation. itrcweb.org

For instance, in a study developing a sensitive method for quantifying D5 in end-exhaled air, the use of a labeled internal standard reduced the coefficient of variation from 37.8% to 12.5%, showcasing a substantial improvement in analytical precision. nih.gov This enhanced accuracy is vital for understanding the persistence and degradation pathways of D5 in various environmental compartments.

Table 1: Enhancement of Analytical Precision using a Labeled Internal Standard for D5 Quantification

| Analyte | Analytical Method | Coefficient of Variation (without Internal Standard) | Coefficient of Variation (with Labeled Internal Standard) | Reference |

|---|---|---|---|---|

| D5 | TD-GC-MS | 37.8% | 12.5% | nih.gov |

Studies of D5-d30 Interactions with Environmental Radicals

The primary degradation pathway for D5 in the atmosphere is through reactions with hydroxyl (OH) radicals. nih.gov Understanding the kinetics of these reactions is key to predicting the atmospheric lifetime of D5. Here too, D5-d30 serves as an indispensable analytical tool.

In laboratory studies that simulate atmospheric conditions, researchers investigate the reaction rates of D5 with OH radicals. elsevierpure.com The use of D5-d30 as an internal standard allows for precise measurement of the diminishing concentration of D5 as it reacts with these radicals. This accurate quantification is essential for determining the reaction rate constants.

While the kinetic isotope effect (the difference in reaction rate between the deuterated and non-deuterated compound) for D5 is not the primary focus of these environmental studies, the enhanced stability and distinct spectroscopic signature of deuterated compounds can be advantageous. resolvemass.ca The main utility of D5-d30, however, remains its role in ensuring the accuracy of the kinetic data obtained for the non-deuterated D5, which is the compound of environmental interest. nih.gov

Table 2: Monitored Ions for D5 and its Labeled Internal Standard in GC-MS Analysis

| Compound | Monitored Ion (m/z) | Purpose | Reference |

|---|---|---|---|

| Decamethylcyclopentasiloxane (D5) | 355 | Quantification of Analyte | nih.gov |

| 13C-labeled D5 | 360 | Internal Standard for Quantification | nih.gov |

*This table uses 13C-labeled D5 as an example of an internal standard, as specific m/z for D5-d30 was not available in the search results. The principle of using a mass-differentiated isotopologue remains the same.

Research in Polymer Chemistry

In the realm of polymer science, D5-d30 provides unique insights into the synthesis and properties of siloxane polymers.

Role of D5-d30 in Understanding Siloxane Polymerization Dynamics

Cyclic siloxanes like D5 are important precursors, or monomers, for the production of silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS). mst.dkresearchgate.net The process typically involves a ring-opening polymerization, where the cyclic monomers are opened up and linked together to form long polymer chains. uni-rostock.de

Understanding the dynamics of this polymerization—how the monomers add to the growing chain, the structure of the resulting polymer, and the motion of the polymer chains—is crucial for designing materials with specific properties. D5-d30 is a powerful tool in these investigations. By using D5-d30 as the monomer, scientists can synthesize deuterated PDMS. europa.eu

The key advantage of using deuterated polymers lies in their interaction with neutrons. Techniques like small-angle neutron scattering (SANS) are highly effective for studying the structure and dynamics of polymers. Neutrons are particularly sensitive to the difference between hydrogen and deuterium (B1214612). europa.eu By selectively deuterating parts of a polymer chain or a polymer blend, researchers can create "contrast" in their SANS experiments, allowing them to visualize the conformation of polymer chains, the morphology of polymer blends, and the dynamics of polymer movement in ways that are not possible with other techniques. europa.eu Therefore, the use of D5-d30 as a monomer is instrumental in advancing the fundamental understanding of siloxane polymerization and the resulting polymer properties.

Investigations into Polymer Additives and Their Influence

D5 can be present in final silicone products not only as a building block of the polymer but also as a residual impurity from the manufacturing process or as an additive itself, used to modify the properties of the final product. mst.dkeuropa.eu For example, D5 is used as a solvent and leveling agent in certain applications. acs.org Investigating the role and behavior of these additives is important for product performance and safety.

D5-d30 can be used as a tracer to study the influence and fate of D5 when it is present as an additive or residual in a polymer matrix. By introducing a known quantity of D5-d30 into a polymer formulation, researchers can track its distribution within the material, its migration to the surface, and its potential to leach out over time. Analytical techniques like GC-MS can then be used to quantify the amount of D5-d30 that has moved, providing valuable data on the behavior of the additive. intertek.com This information is critical for developing stable polymer formulations and for understanding the potential for exposure to residual monomers and additives.

Computational and Theoretical Modeling of Decamethylcyclopentasiloxane D30 Behavior

Environmental Mass Balance Models

Environmental mass balance models are essential tools for predicting the fate and transport of chemicals like D5 in the environment. These models use the principle of conservation of mass to track the movement and transformation of a substance through different environmental media such as air, water, and sediment.

Quantitative Water Air Sediment Interactive (QWASI) Models

The Quantitative Water Air Sediment Interactive (QWASI) model is a widely used fugacity-based mass balance model that estimates the concentrations of organic chemicals in aquatic systems. nih.govtrentu.ca It considers inputs from direct discharges, river inflows, and atmospheric deposition, and outputs through processes like evaporation, degradation, water outflow, and sediment burial. trentu.ca

An updated version of the QWASI model has been applied to D5 to evaluate its chemical fate in different lake environments, such as Lake Pepin and Lake Ontario. nih.govresearchgate.net These applications demonstrate the model's ability to highlight differences in chemical behavior between various substances and across different aquatic ecosystems. nih.gov The model, often available in a spreadsheet format, facilitates sensitivity and uncertainty analyses, which are critical for regulatory assessments. nih.govresearchgate.net

Steady-State and Unsteady-State Modeling Approaches

Both steady-state and unsteady-state modeling approaches are employed to understand the environmental behavior of D5. Steady-state models, like the standard QWASI model, provide a snapshot of the chemical's fate under constant emission and environmental conditions. nih.gov They are valuable for understanding the potential long-term distribution and for identifying key parameters that influence the chemical's behavior. nih.gov

Unsteady-state, or dynamic, models offer a more realistic simulation by considering changes in emissions and environmental conditions over time. nih.gov A novel unsteady-state QWASI model has been used to investigate the response times of D5 concentrations in water and sediment to changes in emission scenarios in diverse aquatic systems, including Lake Ontario, Oslofjord, and Lake Pepin. nih.gov These dynamic models are particularly useful for predicting how quickly a system will respond to changes in chemical inputs. nih.gov

Predicting Environmental Concentrations and Residence Times

Modeling efforts have been crucial in predicting the environmental concentrations and residence times of D5. For instance, models have been used to estimate that approximately 90% of D5 released from personal care products evaporates into the atmosphere. oup.com The high air-water partition coefficient (KAW) of D5, with a log KAW of 3.13, indicates a strong tendency for the compound to volatilize from water. oup.com

In aquatic environments, QWASI models have predicted that D5 is primarily removed by hydrolysis and volatilization in systems like Lake Ontario and Oslofjord, while in a riverine system like Lake Pepin, advective loss is the dominant removal process. nih.gov The predicted half-life of D5 in the water column following a reduction in emissions is less than 60 days in all three of these water bodies. nih.gov In the atmosphere, the estimated half-life of D5 due to reaction with hydroxyl radicals is about 10 days. su.se Long-range transport models have confirmed that D5 is subject to atmospheric transport to remote regions like the Arctic. su.seresearchgate.netnih.gov

Table 1: Predicted Environmental Fate Parameters for Decamethylcyclopentasiloxane (B1670010) (D5)

| Parameter | Value | Environmental Compartment/Condition | Source |

|---|---|---|---|

| Atmospheric Half-Life | ~10 days | Reaction with hydroxyl radicals | su.se |

| Water Column Half-Life | < 60 days | Post-emission reduction in Lake Ontario, Oslofjord, Lake Pepin | nih.gov |

| Log KAW (Air-Water Partition Coefficient) | 3.13 | - | oup.com |

| Removal in Wastewater Treatment Plants (WWTPs) | ~95% | ~22% to air, ~73% to sludge | su.se |

Atmospheric Transport and Chemistry Models

Atmospheric models are critical for understanding the long-range transport of D5 and its transformation into other compounds, such as secondary organic aerosols (SOA).

Integration of D5 into Regional Air Quality Models (e.g., WRF+CHIMERE)

To better understand the regional atmospheric distribution of D5, it has been integrated into chemistry transport models (CTMs) like the Weather Research and Forecasting (WRF) model coupled with the CHIMERE model (WRF+CHIMERE). ucpress.educopernicus.orgcopernicus.orgbham.ac.ukresearchgate.netcopernicus.org This modeling system simulates the atmospheric concentrations and seasonal distribution of D5 over specific regions, such as the western Iberian Peninsula. ucpress.edu

The model incorporates key processes governing the atmospheric fate of D5, including emissions, advection, and degradation primarily through reaction with OH radicals. ucpress.edu The MELCHIOR2 gas-phase chemistry mechanism within CHIMERE has been modified to include the reaction of D5 with OH. ucpress.edu By comparing model outputs with data from passive air sampling campaigns, researchers can evaluate and refine the emission factors used in the model to better represent actual D5 concentrations. ucpress.edu Such models have shown that D5 concentrations are generally higher in more densely populated coastal areas. ucpress.edu

Simulation of Secondary Organic Aerosol (SOA) Formation from Siloxane Oxidation

The oxidation of D5 in the atmosphere can lead to the formation of Secondary Organic Aerosol (SOA), a significant component of fine particulate matter. researchgate.netcopernicus.orgnih.gov Laboratory studies have shown that the SOA yield from D5 oxidation is highly dependent on the concentration of the hydroxyl radical (OH). researchgate.netcopernicus.org At atmospherically relevant OH concentrations (≲ 107 molecules cm-3), the SOA yield is typically low, around 1-5%. copernicus.org However, at much higher OH concentrations, the yield can be significantly greater, reaching over 68%. researchgate.netcopernicus.org

Modeling studies have predicted that siloxanes generally contribute to low localized SOA mass, on the order of nanograms per cubic meter (ng m-3) or less. researchgate.netnih.gov For example, one model estimated a maximum SOA formation from siloxanes of 21 ng m-3 in Los Angeles. nih.gov The chemical composition of the formed SOA has been found to be dependent on the OH exposure. copernicus.org Recent research has also investigated the role of chlorine atoms in D5 oxidation, finding that they can also facilitate SOA formation with high yields, suggesting that regions with active chlorine chemistry may see enhanced SOA production from D5. acs.org

Table 2: Secondary Organic Aerosol (SOA) Yields from Decamethylcyclopentasiloxane (D5) Oxidation

| Oxidant | OH Concentration (molec. cm-3) | SOA Yield (%) | Source |

|---|---|---|---|

| OH | ≲ 107 | < 5% (typically ~1%) | copernicus.org |

| OH | ~5 x 109 | > 68% (can reach 110%) | researchgate.netcopernicus.org |

| Cl | - | Maximum yield of 1.3 (130%) | acs.org |

Physiologically Based Pharmacokinetic (PBPK) Modeling (focused on understanding disposition, not human clinical effects)

PBPK modeling is a computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. nih.gov These models integrate physicochemical properties of the substance with physiological parameters of the organism to predict the concentration of the compound in various tissues over time. nih.govnih.gov For D5, several PBPK models have been developed to understand its pharmacokinetic behavior across different species and exposure routes. nih.gov The general concept involves representing the body as a series of interconnected compartments, each corresponding to a specific organ or tissue (e.g., liver, adipose tissue, skin), with blood flow linking them. nih.govyoutube.com

The structure of a PBPK model for D5 is built upon the unique physicochemical properties of the compound, which is highly lipophilic (fat-loving) and has a low blood-to-air partition coefficient and high clearance in the liver. nih.gov An integrated model combines data from various exposure routes, such as dermal and inhalation, to create a robust predictive tool. nih.gov The model is parameterized using three main categories of data: physiological parameters, physicochemical parameters, and biochemical parameters. nih.govnih.gov

Physiological Parameters: These are system-specific values for the organism being modeled (e.g., rat, human) and include tissue volumes, blood flow rates to each organ, and ventilation rates. researchgate.netfrontiersin.org These are generally obtained from established literature. researchgate.net

Physicochemical Parameters: These are compound-specific values that govern how D5 moves between compartments. Key parameters include partition coefficients (e.g., blood:air, tissue:blood, octanol:water), which describe the relative affinity of D5 for different biological media. nih.govwikipedia.orgyoutube.com The octanol-water partition coefficient (Kow) is a measure of a substance's lipophilicity. wikipedia.org

Biochemical Parameters: These describe the rate of metabolism, primarily in the liver. They are typically represented by Michaelis-Menten kinetics, defined by the Vmax (maximum reaction rate) and Km (substrate concentration at half-maximum rate) values. researchgate.net

| Parameter Type | Specific Parameter | Description | Relevance to D5 Models |

|---|---|---|---|

| Physiological | Tissue Blood Flow Rates | The rate of blood perfusion to various organs (e.g., L/hr). researchgate.net | Determines the rate of D5 delivery to and from tissues like the liver and adipose tissue. nih.gov |

| Physiological | Tissue Volumes | The volume of individual organs and tissues (e.g., fat, liver, skin). researchgate.net | Defines the potential storage capacity of a tissue for lipophilic D5. nih.gov |

| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. wikipedia.org | High Log Kow indicates D5 preferentially partitions into fatty tissues. |

| Physicochemical | Blood:Air Partition Coefficient | Ratio of D5 concentration in blood to that in air at equilibrium. | A low value, characteristic of D5, influences its behavior upon inhalation. nih.gov |

| Biochemical | Vmax (Maximum Velocity) | The maximum rate of metabolic elimination by liver enzymes. researchgate.net | Defines the upper limit of D5 clearance from the body. nih.gov |

| Biochemical | Km (Michaelis Constant) | Substrate concentration at which the metabolic reaction rate is half of Vmax. researchgate.net | Characterizes the affinity of metabolic enzymes for D5. nih.gov |

Once a PBPK model is constructed and parameterized, it can be used to simulate the concentration of D5 in various tissues following a specific exposure scenario. youtube.com These simulations can predict the time-course of the compound in blood, fat, liver, and other tissues. nih.gov For research, a key output is the prediction of free (unbound) tissue concentrations, as it is the free fraction of a compound that is generally considered to be biologically active. PBPK models can be used to run virtual studies, simulating different exposure levels and durations to understand how these variables affect the internal tissue dosimetry. nih.gov This is particularly useful for extrapolating between different doses and exposure routes (e.g., from inhalation to dermal) and between species (e.g., from rat to human). nih.gov

The output of such simulations is often presented in tables or graphs showing the concentration of the compound in different tissues over time.

| Tissue Compartment | Simulated Peak Concentration (Cmax) (µg/g tissue) | Simulated Time to Peak (Tmax) (hours) | Simulated Area Under the Curve (AUC) (µg·h/g) |

|---|---|---|---|

| Blood | 0.5 | 2 | 4.8 |